molecular formula C18H12N2O2 B13868124 [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone

[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone

Cat. No.: B13868124
M. Wt: 288.3 g/mol
InChI Key: LOJMXDPOJJGIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone is a heterocyclic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine ring, and a phenylmethanone group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, imidazo[1,2-a]pyridine, and phenylmethanone groups. Examples include:

Uniqueness

What sets [6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

[6-(furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C18H12N2O2/c21-18(13-5-2-1-3-6-13)15-12-20-11-14(8-9-17(20)19-15)16-7-4-10-22-16/h1-12H

InChI Key

LOJMXDPOJJGIGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.